1'-Acetoxy-2',3'-dihydrosafrole
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Overview
Description
1’-Acetoxy-2’,3’-dihydrosafrole is an organic compound with the molecular formula C12H14O4. It is a derivative of safrole, a naturally occurring phenylpropene found in sassafras oil.
Preparation Methods
The synthesis of 1’-Acetoxy-2’,3’-dihydrosafrole typically involves the acetylation of 2’,3’-dihydrosafrole. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1’-Acetoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert 1’-Acetoxy-2’,3’-dihydrosafrole to its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
1’-Acetoxy-2’,3’-dihydrosafrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs for treating cancer and infectious diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1’-Acetoxy-2’,3’-dihydrosafrole involves its interaction with cellular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and interfering with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1’-Acetoxy-2’,3’-dihydrosafrole can be compared with other similar compounds, such as:
1’-Hydroxysafrole: This compound is a hydroxylated derivative of safrole and has been shown to have carcinogenic properties.
1’-Acetoxyestragole: Similar to 1’-Acetoxy-2’,3’-dihydrosafrole, this compound is an acetylated derivative of estragole.
2’,3’-Dihydrosafrole: This is the non-acetylated form of 1’-Acetoxy-2’,3’-dihydrosafrole and serves as a precursor in its synthesis.
Properties
CAS No. |
95719-26-9 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propyl acetate |
InChI |
InChI=1S/C12H14O4/c1-3-10(16-8(2)13)9-4-5-11-12(6-9)15-7-14-11/h4-6,10H,3,7H2,1-2H3 |
InChI Key |
YDTOHZACIWPXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)OC(=O)C |
Origin of Product |
United States |
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